![molecular formula C9H9N5OS B12921663 (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is a compound that features a purine derivative linked to a butenone moiety through a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one typically involves the reaction of a purine derivative with a butenone derivative in the presence of a sulfur source. Commonly used reagents include thiols or disulfides, and the reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenone moiety can be reduced to form the corresponding butanone derivative.
Substitution: The amino group in the purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butanone derivatives.
Substitution: Alkylated or acylated purine derivatives.
科学研究应用
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-2-en-2-one: Similar structure but with a different position of the double bond.
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties
属性
分子式 |
C9H9N5OS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC 名称 |
(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one |
InChI |
InChI=1S/C9H9N5OS/c1-5(15)2-3-16-8-6-7(12-4-11-6)13-9(10)14-8/h2-4H,1H3,(H3,10,11,12,13,14)/b3-2+ |
InChI 键 |
UFWXAZPCHHPARF-NSCUHMNNSA-N |
手性 SMILES |
CC(=O)/C=C/SC1=NC(=NC2=C1NC=N2)N |
规范 SMILES |
CC(=O)C=CSC1=NC(=NC2=C1NC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
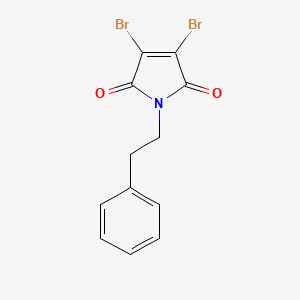
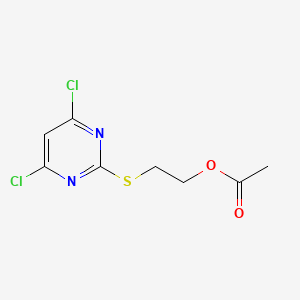
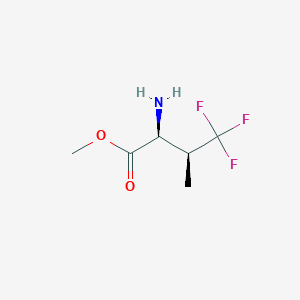
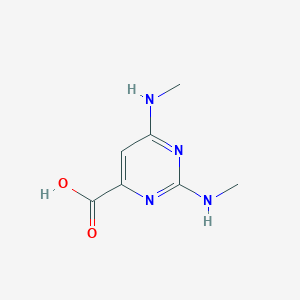
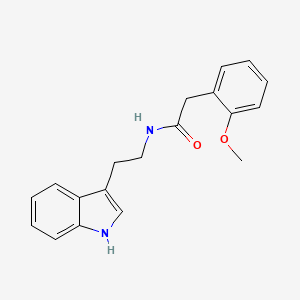
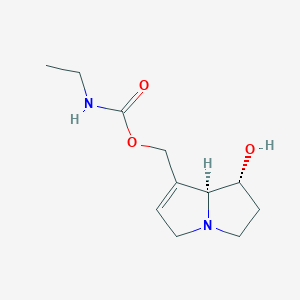
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
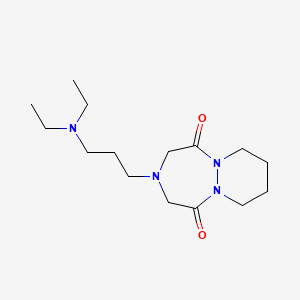
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)

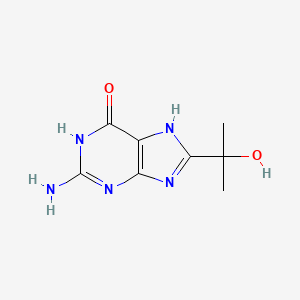

![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
